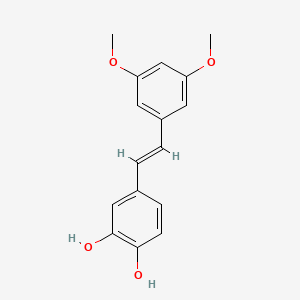

(E)-4-(3,5-Dimethoxystyryl)benzene-1,2-diol

概要

説明

3'-ヒドロキシプテロスチルベンは、レスベラトロールやプテロスチルベンと構造的に関連する、天然に存在するスチルベン化合物です。その芳香環に2つのヒドロキシル基と2つのメトキシ基が存在することが特徴です。 この化合物は、抗癌、抗炎症、抗酸化などの強力な生物活性のために、大きな注目を集めています .

2. 製法

合成ルートと反応条件: 3'-ヒドロキシプテロスチルベンは、様々な化学反応によって合成することができます。 一般的な方法の1つは、室温で有機溶媒中で2-ヨードキシ安息香酸を用いてプテロスチルベンを酸化することです . この反応は、高純度の3'-ヒドロキシプテロスチルベンを生成します。

工業的生産方法: 3'-ヒドロキシプテロスチルベンの工業的生産は、通常、高収率と高純度を保証するために最適化された反応条件を用いた大規模合成を伴います。 プロセスには、メチル化、転位、脱炭酸-異性化反応などの工程が含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: 3’-Hydroxypterostilbene can be synthesized through various chemical reactions. One common method involves the oxidation of pterostilbene using 2-iodoxybenzoic acid in an organic solvent at room temperature . This reaction yields 3’-Hydroxypterostilbene with high purity.

Industrial Production Methods: Industrial production of 3’-Hydroxypterostilbene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as methylation, rearrangement, and decarboxylation-isomerization reactions .

化学反応の分析

Esterification and Etherification of Hydroxyl Groups

The 1,2-diol moiety undergoes esterification with acyl chlorides or anhydrides. For example:

-

Reaction with 7-ethoxy-7-oxoheptanoic acid in dichloromethane using HATU/DIEA produces a heptanoate ester .

| Substrate | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| Diol derivative | 7-ethoxy-7-oxoheptanoic acid, HATU, DIEA | DCM, RT, 4 h | 65% | Esterified derivative |

Click Chemistry for Triazole Derivatives

The compound’s propargyl ether derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

| Alkyne Source | Azide | Catalyst | Yield | Application |

|---|---|---|---|---|

| Propargyl ether derivative | Phenyl azide | CuSO₄/Na ascorbate | 65–98% | Antibacterial agents |

Pd-Catalyzed Isomerization and Functionalization

| Catalyst System | Solvent | Temperature | Outcome |

|---|---|---|---|

| Pd(OAc)₂/t-Bu₂PCl | THF/H₂O | 140°C | E→Z isomerization (100% yield) |

Photochemical Reactivity

The conjugated diene system undergoes UV-induced cyclization , forming dihydrophenanthrenes. This reactivity is modulated by the electron-donating methoxy groups .

Biological Derivatization

-

Acetylation : Treatment with acetic anhydride/pyridine yields mono-, di-, or tri-acetylated products, separable via silica chromatography .

-

Methylation : Dimethyl sulfate/K₂CO₃ in acetone restores methoxy groups, reversing demethoxylation .

Stability Under Acidic/Basic Conditions

科学的研究の応用

Toxicity Studies

One of the primary applications of (E)-4-(3,5-Dimethoxystyryl)benzene-1,2-diol is in the evaluation of toxicity. Research indicates that this compound can be utilized in biological studies to assess the 90-day repeated dose oral toxicity and reproductive/developmental toxicity in experimental animals. Such studies are crucial for understanding the safety profile of compounds intended for therapeutic use or as food additives .

Case Study: Oral Toxicity Evaluation

- Objective: To evaluate the long-term safety of this compound.

- Methodology: Administering varying doses to animal models over 90 days.

- Findings: Data collected from these studies contribute to regulatory assessments for human consumption.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant properties. It has been shown to protect against ethanol-induced oxidative DNA damage , making it a candidate for therapeutic applications related to alcohol-induced diseases.

Case Study: Protection Against Ethanol-Induced Damage

- Objective: To investigate the protective effects of this compound against oxidative damage.

- Methodology: In vitro studies using human peripheral lymphocytes exposed to ethanol.

- Results: The compound effectively inhibited oxidative DNA damage and enhanced the expression of genes involved in DNA repair mechanisms .

Structural Analysis

The crystal structure of this compound has been analyzed using X-ray crystallography. This analysis provides insights into its molecular geometry and interactions, which are essential for understanding its reactivity and potential applications.

Key Structural Features

- The compound features a staggered arrangement of aryl rings with minimal dihedral angles.

- Bond lengths and angles are consistent with expected values for similar organic compounds .

Potential Applications in Food Additives

Given its antioxidant properties, this compound may find applications as a natural food preservative. Its ability to scavenge free radicals could help in prolonging the shelf life of food products by preventing oxidative degradation.

作用機序

3'-ヒドロキシプテロスチルベンの作用機序には、複数の分子標的と経路が関与しています。

アポトーシスの誘導: カスパーゼを活性化し、抗アポトーシスタンパク質をダウンレギュレートすることで、癌細胞のアポトーシスを誘導します.

オートファジー: PI3K/AktおよびMAPKシグナル伝達経路を調節することで、オートファジーを促進します.

抗炎症効果: プロ炎症性サイトカインと酵素の産生を阻害します.

類似化合物との比較

3'-ヒドロキシプテロスチルベンは、レスベラトロールやプテロスチルベンなどの他のスチルベンと構造的に類似しています。これらの化合物とは異なる独自の特性を示します。

レスベラトロール: 両方の化合物は抗酸化作用を有しますが、3'-ヒドロキシプテロスチルベンは、癌細胞のアポトーシスを誘導する上でより強力であることが示されています.

プテロスチルベン: 3'-ヒドロキシプテロスチルベンは追加のヒドロキシル基を持っており、プテロスチルベンと比較してその生物活性を高めています.

類似化合物のリスト:

- レスベラトロール

- プテロスチルベン

- ピノスチルベン

結論として、3'-ヒドロキシプテロスチルベンは、その多様な生物活性と様々な分野における潜在的な応用から、注目すべき化合物です。その独特の化学構造と強力な効果は、さらなる研究開発のための価値ある対象となっています。

生物活性

(E)-4-(3,5-Dimethoxystyryl)benzene-1,2-diol, also known by its CAS number 475231-21-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including cytotoxicity, genotoxicity, and its implications in pharmacological studies.

- Molecular Formula : C16H16O4

- Molecular Weight : 272.3 g/mol

- Structure : The compound features a stilbene backbone with two methoxy groups and a diol functional group that may influence its biological interactions.

Cytotoxicity and Genotoxicity

A study published in the journal PMC evaluated the cytotoxic effects of various stilbene derivatives, including this compound. The findings indicated that structural modifications of stilbenes can significantly enhance their cytotoxic properties against cancer cell lines. Specifically, this compound was tested alongside others in CHO-K1 and HepG2 cell lines using assays like XTT and clonogenic survival assays. It demonstrated notable cytotoxicity, although specific comparative data on this compound were not detailed .

Toxicological Studies

The compound has been utilized in toxicological studies assessing oral toxicity and reproductive/developmental toxicity in experimental models. These studies are crucial for understanding the safety profile of the compound when considering it for therapeutic applications .

Study on Stilbene Derivatives

In a comparative study of stilbene derivatives including this compound:

- Objective : To evaluate cytotoxicity and genotoxicity.

- Methodology : Various assays including the cytokinesis-block micronucleus assay were employed.

- Results : The study found that structural modifications can lead to significant differences in biological activity. For instance, compounds with additional hydroxyl groups showed enhanced cytotoxic effects compared to their less modified counterparts .

Data Table: Biological Activities of Related Compounds

| Compound Name | Cytotoxicity (IC50 µM) | Antiproliferative Activity | Notes |

|---|---|---|---|

| This compound | Not specified | Moderate | Used in toxicity studies |

| (E)-methyl-4-(3,5-dimethoxystyryl)benzoate | 50 | High | Significant cytotoxic effects |

| (E)-4-(3,5-dimethoxystyryl)aniline | 75 | Moderate | Enhanced by amino substitution |

特性

IUPAC Name |

4-[2-(3,5-dimethoxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-7-12(8-14(10-13)20-2)4-3-11-5-6-15(17)16(18)9-11/h3-10,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRBFXIUUDJHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694080 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475231-21-1 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 3'-Hydroxypterostilbene (3HPSB) and its downstream effects?

A1: 3HPSB exerts its effects primarily through the inhibition of the IL-6/STAT3 signaling pathway [, , ]. This leads to a reduction in the levels of inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) [, ]. Additionally, 3HPSB has been shown to induce apoptosis and autophagy in cancer cells [, ], and to modulate the gut microbiota [, ].

Q2: What are the structural characteristics of 3HPSB?

A2:

Q3: What is the efficacy of 3HPSB in in vitro and in vivo models?

A3:

- In vitro: 3HPSB demonstrates anti-proliferative and pro-apoptotic effects in various cancer cell lines, including ovarian, prostate, and colon cancer cells [, , , ]. It effectively inhibits cell growth and induces apoptosis in these models.

- In vivo: Studies using mouse models have shown that 3HPSB can suppress tumor growth in colon cancer xenografts []. It also exhibits protective effects against colitis [, , ], non-alcoholic fatty liver disease [], and skin carcinogenesis [].

Q4: What is known about the pharmacokinetics of 3HPSB, including its absorption, distribution, metabolism, and excretion (ADME)?

A4: While detailed pharmacokinetic studies are limited, a preliminary study in rats revealed that 3HPSB could be detected in both urine and serum samples, suggesting its absorption and systemic distribution []. Additionally, research has identified pinostilbene and 3'-hydroxypterostilbene as potential metabolites []. Further investigation is needed to fully elucidate the ADME profile of 3HPSB.

Q5: What are the potential applications of 3HPSB based on its pharmacological activities?

A5: 3HPSB shows promise for applications in several areas due to its diverse pharmacological activities:

- Anti-cancer agent: Its potent anti-proliferative, pro-apoptotic, and anti-tumorigenic effects in various cancer models suggest its potential as a therapeutic agent for cancer treatment [, , , ].

- Anti-inflammatory agent: 3HPSB effectively reduces inflammatory markers and ameliorates inflammation in models of colitis and other inflammatory diseases [, , ].

- Metabolic disorders: Its ability to ameliorate non-alcoholic fatty liver disease in mice highlights its potential for managing metabolic disorders [].

Q6: Is there any information available on the stability and formulation of 3HPSB?

A6: While specific data on 3HPSB's stability under various conditions is limited in the provided research, it's a common challenge for many polyphenols. Formulation strategies like encapsulation or complexation with carriers could potentially enhance its stability, solubility, and bioavailability. Further research is needed to explore and optimize 3HPSB formulations for improved therapeutic efficacy.

Q7: How does the structure of 3HPSB relate to its activity (SAR)?

A7: While specific SAR studies for 3HPSB are limited in the provided research, comparing its activity with related stilbenes like pterostilbene provides some insights [, , , ]. The presence of the catechol moiety (two hydroxyl groups on the aromatic ring) appears crucial for its potent antioxidant and anti-inflammatory effects. Additionally, the methoxy groups on the other aromatic ring likely contribute to its bioavailability and specific interactions with biological targets. Further investigations are needed to fully elucidate the SAR relationships for 3HPSB and guide the development of more potent and selective analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。